(4-(Oxazol-4-yl)phenyl)methanol

Description

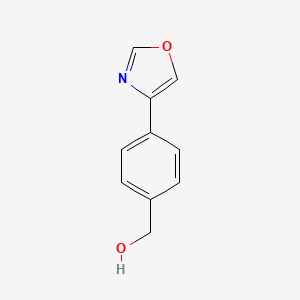

(4-(Oxazol-4-yl)phenyl)methanol is a heteroaromatic alcohol featuring an oxazole ring fused to a phenyl group, with a hydroxymethyl (–CH2OH) substituent at the para position of the phenyl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic and steric properties to the compound. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science due to its hydrogen-bonding capacity and aromatic stability.

Synthesis: The compound can be synthesized via sulfurofluoridation reactions, as demonstrated in the preparation of its sulfurofluoridate derivative. For instance, 4-(Oxazol-4-yl)phenol reacts with agents like AISF (alkali metal sulfurofluoridate) in the presence of Cs2CO3 in acetonitrile, yielding intermediates that can be further functionalized to the methanol derivative .

Structural Features: The oxazole ring’s electron-deficient nature and the hydroxymethyl group’s polarity influence solubility and reactivity. Crystallographic studies on analogous compounds (e.g., oxadiazole derivatives) reveal planar arrangements of aromatic systems and intermolecular O–H···N hydrogen bonding, which stabilize the crystal lattice .

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

[4-(1,3-oxazol-4-yl)phenyl]methanol |

InChI |

InChI=1S/C10H9NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 |

InChI Key |

WCTRDEYZYGTHFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=COC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-4-yl)phenyl)methanol typically involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)phenol , followed by cyclization with hydrazine to form the oxazole ring. The final step involves the reduction of the oxazole ring to introduce the methanol group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-(Oxazol-4-yl)phenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-(oxazol-4-yl)benzaldehyde using oxidizing agents like chromium trioxide .

Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.

Substitution: The methanol group can be substituted with other functional groups, such as halides or esters, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, dichloromethane, room temperature.

Reduction: Lithium aluminum hydride, ether, reflux.

Substitution: Thionyl chloride, pyridine, room temperature.

Major Products Formed:

4-(Oxazol-4-yl)benzaldehyde: (from oxidation)

4-(oxazol-4-yl)phenylamine: (from reduction)

4-(oxazol-4-yl)phenyl ester: (from substitution)

Scientific Research Applications

(4-(Oxazol-4-yl)phenyl)methanol: has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-(Oxazol-4-yl)phenyl)methanol: can be compared with other similar compounds, such as 4-(oxazol-5-yl)phenyl)methanol and 4-(benzoxazol-2-yl)phenyl)methanol . These compounds share structural similarities but differ in the position of the oxazole ring and the presence of additional functional groups. The uniqueness of This compound

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., –Cl in ) enhance electrophilicity, while electron-donating groups (e.g., –OCH3 in ) improve solubility in non-polar media.

- Heterocycle Variation : Replacing oxazole with oxadiazole (as in ) alters hydrogen-bonding patterns and aromatic stacking, impacting crystallinity and thermal stability.

Key Observations :

- Sulfurofluoridation () is a high-yield route for oxazole derivatives, while triazole synthesis () requires base-mediated nucleophilic substitution.

- Heterocycle-specific reagents (e.g., hydrazides for oxadiazoles) dictate synthetic pathways.

Physicochemical Properties

Table 3: Hydrogen Bonding and Crystallinity

Key Observations :

Table 4: Bioactivity and Hazard Profiles

Key Observations :

- Methanol derivatives with aromatic systems (e.g., ) often require handling precautions due to skin/eye irritation risks.

Biological Activity

(4-(Oxazol-4-yl)phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound features an oxazole ring attached to a phenyl group with a hydroxymethyl substituent. The synthesis of oxazole derivatives typically involves cyclization reactions of appropriate precursors, often utilizing condensation methods or multicomponent reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. For instance, one study demonstrated that various oxazole compounds exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Compounds containing oxazole moieties have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity .

Anti-inflammatory Effects

Research indicates that certain oxazole derivatives can modulate inflammatory responses. For example, compounds similar to this compound have been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Findings

- Antitumor Activity : A study focusing on oxazolo[5,4-d]pyrimidines showed that these compounds inhibited the proliferation of various cancer cell lines, indicating potential antitumor properties . The mechanism was linked to the activation of apoptotic pathways.

- Neuroprotective Effects : Investigations into the neuroprotective effects of oxazole derivatives revealed their capacity to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, thus improving cognitive functions .

- Analgesic Properties : Another relevant study assessed the analgesic effects of related oxazole compounds through writhing tests and hot plate tests in animal models. These tests indicated that certain derivatives possess significant pain-relieving properties without notable toxicity .

Table 1: Summary of Biological Activities

Table 2: Comparison of IC50 Values for Antioxidant Activity

Q & A

Q. What are the recommended synthetic routes for (4-(Oxazol-4-yl)phenyl)methanol?

The compound can be synthesized via multi-step reactions. A common approach involves:

- Step 1 : Bromination of a precursor (e.g., 4-(oxazol-4-yl)phenylmethane) using (N-bromosuccinimide) under radical initiation to yield 4-(oxazol-4-yl)phenylbromomethane.

- Step 2 : Hydrolysis of the brominated intermediate using aqueous or in a polar aprotic solvent (e.g., DMF) at reflux to form the alcohol .

- Key validation : Monitor reaction progress via (e.g., disappearance of at ~4.3 ppm and appearance of at ~4.7 ppm) .

Q. How can the purity and structure of this compound be confirmed?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification.

- Spectroscopy :

- ^1\text{H NMR \& ^{13}\text{C NMR} \delta_{H} ~4.7 , \text{ppm}\delta_{C} ~62–65 , \text{ppm}\delta_{H} ~8.1–8.3 , \text{ppm}$) .

- FT-IR : Identify stretching (~3200–3400 cm) and oxazole ring vibrations (~1600 cm) .

- Elemental analysis : Match calculated vs. experimental percentages within ±0.3% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation () at low temperature (e.g., 185 K) to minimize thermal motion .

- Refinement : Employ SHELXL (via SHELXTL interface) for structure solution and refinement. Key parameters include:

- R-factors : Aim for and for high-resolution data () .

- Hydrogen bonding : Identify intermolecular interactions (e.g., ) to analyze packing motifs .

Q. What strategies mitigate discrepancies in spectroscopic data during reaction optimization?

- Controlled oxidation studies : Compare vs. reduction of ketone precursors to identify byproducts (e.g., over-reduction or ester formation) .

- In situ monitoring : Use ^1\text{H NMR kinetics to track intermediates (e.g., aldehyde formation during partial oxidation) .

- DFT calculations : Simulate shifts (GIAO method) to resolve ambiguities in stereoelectronic effects .

Q. How can hydrogen-bonding networks in crystals inform supramolecular design?

- Graph-set analysis : Classify motifs as (chain) or (ring) patterns using Mercury software .

- Thermal analysis : Correlate melting points (e.g., 381–383 K) with hydrogen-bond strength via DSC .

- Solvent effects : Test crystallization in methanol vs. acetonitrile to modulate stacking distances (e.g., 3.5–3.7 Å) .

Q. What methodologies assess the compound’s potential bioactivity?

- Enzyme inhibition assays : Screen against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Molecular docking : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Focus on oxazole’s electron-deficient ring for -cation interactions .

- ADMET profiling : Predict solubility (LogP ~2.1) and metabolic stability using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.